An In-depth Technical Guide to the Chemical Properties of 3-bromo-1H-quinolin-2-one
An In-depth Technical Guide to the Chemical Properties of 3-bromo-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3-bromo-1H-quinolin-2-one. This versatile heterocyclic compound serves as a crucial building block in the development of novel therapeutic agents, particularly in the field of oncology. Its strategic functionalization at the 3-position with a bromine atom allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry.
Core Chemical Properties
3-bromo-1H-quinolin-2-one is a solid at room temperature with a molecular formula of C₉H₆BrNO.[1][2] The presence of the quinolinone core and the bromo substituent dictates its chemical behavior and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | 224.05 g/mol | [1][2] |
| CAS Number | 939-16-2 | [1] |
| Melting Point | 260-265 °C | [2] |
| Boiling Point (Predicted) | 395.2 °C | [1] |
| Flash Point (Predicted) | 260 °C | [1] |
| Appearance | White to off-white solid | [2] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum of 3-bromo-1H-quinolin-2-one is expected to show characteristic signals for the aromatic protons on the quinoline ring system. The proton at the 4-position is anticipated to be a singlet, deshielded due to the adjacent bromine and carbonyl group. The protons on the benzene ring will appear as a complex multiplet. For comparison, the ¹H NMR spectrum of the related compound 3-bromoquinoline shows signals in the aromatic region between 7.5 and 9.0 ppm.[3]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift. The carbon atom bearing the bromine (C3) will also show a characteristic chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry: The mass spectrum of 3-bromo-1H-quinolin-2-one will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by two mass units.[4]
Synthesis and Purification
The synthesis of 3-bromo-1H-quinolin-2-one can be achieved through several methods, with the direct bromination of 1H-quinolin-2-one being a common approach.
Experimental Protocol: Synthesis via Bromination
This protocol is adapted from general procedures for the bromination of quinolinones.
Materials:
-
1H-quinolin-2-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Sodium carbonate (Na₂CO₃) solution (5%)
-
Ethyl acetate (AcOEt)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-quinolin-2-one in acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 5% aqueous solution of sodium carbonate.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with distilled water.
-
Dissolve the crude product in ethyl acetate and dry the solution over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-bromo-1H-quinolin-2-one.[5]
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[6][7]
Reactivity and Applications in Drug Development
3-bromo-1H-quinolin-2-one is a key intermediate in the synthesis of a variety of biologically active molecules. The bromine atom at the 3-position serves as a versatile handle for introducing diverse functionalities through cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling 3-bromo-1H-quinolin-2-one with various amines in the presence of a palladium catalyst and a suitable ligand. This method is instrumental in preparing 3-amino-1H-quinolin-2-one derivatives, which have been investigated as potential inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key enzyme in the PI3K/Akt signaling pathway often dysregulated in cancer.[8][9][10]
Liebeskind-Srogl Cross-Coupling: This palladium-catalyzed reaction allows for the coupling of 3-bromo-1H-quinolin-2-one with various heteroaryl thioesters to form 3-(heteroaryl)-1H-quinolin-2-ones. This strategy has been employed to synthesize novel inhibitors of the heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncoproteins.[11][12]
Use in Anticancer Drug Discovery
The quinolinone scaffold is a privileged structure in medicinal chemistry, and many of its derivatives exhibit potent anticancer activity. 3-bromo-1H-quinolin-2-one serves as a starting material for the synthesis of compounds that have been shown to inhibit cancer cell growth by targeting key proteins such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).[1]
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic utility of 3-bromo-1H-quinolin-2-one in the preparation of biologically active derivatives.
References
- 1. 3-Bromoquinolin-2(1H)-one | 939-16-2 | AAA93916 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
